2-(Pyridin-3-yl)acetyl chloride

Description

Overview and Structural Context

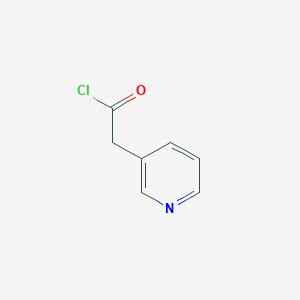

2-(Pyridin-3-yl)acetyl chloride, with the chemical formula C7H6ClNO, is classified as a heterocyclic acyl chloride. smolecule.com The molecule consists of a pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom, connected to an acetyl chloride functional group via a methylene (B1212753) bridge. smolecule.comnih.gov The presence of both the pyridine nucleus and the reactive acyl chloride group imparts a dual chemical nature to the compound, influencing its reactivity and utility in synthesis. smolecule.com

Several methods can be employed for the synthesis of this compound. One common approach involves the chlorination of 3-pyridineacetic acid using a chlorinating agent such as thionyl chloride or oxalyl chloride. evitachem.com An alternative route is the direct acetylation of pyridine with acetyl chloride, often in the presence of a base. smolecule.com The Vilsmeier-Haack reaction, utilizing phosphorus oxychloride and dimethylformamide, also provides a viable method for its preparation. smolecule.com

The table below summarizes the key identifiers and properties of this compound.

| Property | Value |

| CAS Number | 120067-55-2 |

| Molecular Formula | C7H6ClNO |

| Molecular Weight | 155.58 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | C1=CC(=CN=C1)CC(=O)Cl |

| InChI Key | YLVFMHCTUFZMFC-UHFFFAOYSA-N |

This data is compiled from multiple sources. smolecule.comnih.govambeed.combldpharm.com

Significance in Advanced Organic Synthesis

The high reactivity of the acyl chloride group makes this compound a potent acylating agent in organic synthesis. It readily participates in nucleophilic acyl substitution reactions, allowing for the introduction of the 2-(pyridin-3-yl)acetyl moiety into a wide range of molecules. This capability is crucial for constructing more complex molecular architectures.

A significant application of this compound is in the synthesis of imidazo[1,2-a]pyridine (B132010) derivatives. smolecule.com These fused heterocyclic compounds are of great interest due to their broad spectrum of biological activities. The synthesis often involves a multi-component reaction where this compound or its parent acid is a key reactant. smolecule.com Furthermore, research has demonstrated the use of this compound in solvent- and catalyst-free synthesis of imidazo[1,2-a]pyridines under microwave irradiation, highlighting its role in the development of more environmentally friendly chemical processes. smolecule.com

Broad Interdisciplinary Research Relevance

The versatility of this compound extends beyond traditional organic synthesis, making it a relevant molecule in various interdisciplinary research fields.

Medicinal Chemistry: Pyridine and its derivatives are prevalent scaffolds in many biologically active compounds. ontosight.aichemimpex.com Consequently, this compound serves as a crucial starting material for the synthesis of novel therapeutic agents. Research has shown its utility in creating compounds with potential anti-inflammatory, antibacterial, antifungal, and antiviral properties. smolecule.comontosight.ai For instance, derivatives of 3-pyridineacetic acid have been investigated for their anti-inflammatory effects. chemimpex.com Moreover, imidazo[1,2-a]pyridines synthesized using this building block have been explored as cyclin-dependent kinase (CDK) inhibitors for cancer therapy and as potential therapeutics for Alzheimer's disease. smolecule.com

Agrochemicals: The pyridine nucleus is also a key feature in many herbicides and pesticides. chemimpex.com The reactivity of this compound allows for its incorporation into new agrochemical candidates, contributing to the development of more effective crop protection solutions. chemimpex.com

Materials Science: In the field of materials science, this compound can be utilized as a coupling agent to modify polymers. smolecule.com By introducing the pyridine functionality, it can enhance properties such as adhesion and compatibility between different materials. This modification can also lead to the development of materials with unique electronic and coordination properties. smolecule.com

Structure

3D Structure

Properties

IUPAC Name |

2-pyridin-3-ylacetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO/c8-7(10)4-6-2-1-3-9-5-6/h1-3,5H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLVFMHCTUFZMFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Pyridin 3 Yl Acetyl Chloride

Direct Synthetic Routes

Direct routes offer the potential for more concise synthetic sequences. However, the electron-deficient nature of the pyridine (B92270) ring presents challenges for classical electrophilic substitution reactions like Friedel-Crafts acylation, which typically fail or provide very low yields. youtube.com Acylation tends to occur at the nitrogen atom, forming a pyridinium (B92312) salt that is even more deactivated towards electrophilic attack. youtube.com Consequently, alternative strategies are required.

Acetylation of Pyridine-Based Precursors

The direct acetylation of pyridine to form a C-acylated product is not a standard transformation. An unexpected reaction between pyridine and acetyl chloride can lead to N-acetyl-1,2- and 1,4-dihydropyridyl acetic acid derivatives through the formation of a zwitterionic pyridinium ketene (B1206846) enolate intermediate. researchgate.netpolimi.it This highlights the complexity of direct C-acylation. For the synthesis of 2-(Pyridin-3-yl)acetyl chloride, the reaction would likely involve a starting material other than pyridine itself or require specific catalytic systems not yet widely documented for this exact purpose. One theoretical approach could involve the reaction of a pyridine derivative with acetyl chloride in the presence of a suitable base. smolecule.com

Vilsmeier-Haack Reaction Applications

The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic and heteroaromatic compounds. wikipedia.orgjk-sci.com The reaction utilizes a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride like phosphoryl chloride (POCl₃) to generate a Vilsmeier reagent (a chloroiminium ion), which then acts as the electrophile. wikipedia.orgjk-sci.com

While the standard Vilsmeier-Haack reaction introduces a formyl (-CHO) group, modifications or related processes could theoretically be applied to introduce an acetyl group. However, the direct synthesis of this compound via a one-pot Vilsmeier-Haack type reaction is not a commonly reported method. The reaction is more typically used for formylation, and its application for acetylation would represent a non-standard variation of the process. orgsyn.org

Conversion from 2-(Pyridin-3-yl)acetic Acid

The most prevalent and reliable methods for preparing this compound involve the conversion of the corresponding carboxylic acid, 2-(Pyridin-3-yl)acetic acid. bldpharm.commatrix-fine-chemicals.com This transformation is a fundamental process in organic synthesis, where a chlorinating agent replaces the hydroxyl group of the carboxylic acid with a chlorine atom. Several common reagents are employed for this purpose, each with its own set of reaction conditions and byproducts.

Thionyl Chloride Mediated Chlorination

Thionyl chloride (SOCl₂) is a widely used reagent for converting carboxylic acids to acyl chlorides. commonorganicchemistry.com The reaction is efficient and produces gaseous byproducts (sulfur dioxide and hydrogen chloride), which simplifies the purification of the desired product. commonorganicchemistry.com Often, a catalytic amount of DMF is used to accelerate the reaction through the in-situ formation of the Vilsmeier reagent.

Table 1: Typical Conditions for Thionyl Chloride Mediated Chlorination

| Parameter | Condition |

| Starting Material | 2-(Pyridin-3-yl)acetic acid |

| Reagent | Thionyl chloride (SOCl₂) |

| Catalyst (Optional) | N,N-Dimethylformamide (DMF) |

| Solvent | Often run neat or in an inert solvent (e.g., toluene, dichloromethane) |

| Temperature | Reflux |

Phosphorus Trichloride (B1173362) Mediated Chlorination

Phosphorus trichloride (PCl₃) is another effective reagent for the synthesis of acyl chlorides from carboxylic acids. youtube.com The stoichiometry of the reaction requires one mole of PCl₃ for every three moles of carboxylic acid, producing phosphorous acid (H₃PO₃) as a non-volatile byproduct which can sometimes complicate product isolation. youtube.comsciencemadness.org Despite this, it is a potent reagent suitable for this transformation. nih.gov

Table 2: Typical Conditions for Phosphorus Trichloride Mediated Chlorination

| Parameter | Condition |

| Starting Material | 2-(Pyridin-3-yl)acetic acid |

| Reagent | Phosphorus trichloride (PCl₃) |

| Stoichiometry | Approx. 3:1 (Carboxylic Acid : PCl₃) |

| Solvent | Inert solvent (e.g., toluene) or neat |

| Temperature | 0°C to reflux |

Oxalyl Chloride Mediated Chlorination

Oxalyl chloride ((COCl)₂) is considered a milder and more selective reagent than thionyl chloride for preparing acyl chlorides. wikipedia.org The reaction proceeds under gentle conditions, often at room temperature, and is typically catalyzed by DMF. commonorganicchemistry.comyoutube.com The byproducts, carbon dioxide, carbon monoxide, and hydrogen chloride, are all gaseous, which facilitates an easy workup. wikipedia.org This method is particularly useful for preparing thermally labile acyl chlorides. youtube.com

Table 3: Typical Conditions for Oxalyl Chloride Mediated Chlorination

| Parameter | Condition |

| Starting Material | 2-(Pyridin-3-yl)acetic acid |

| Reagent | Oxalyl chloride ((COCl)₂) |

| Catalyst | N,N-Dimethylformamide (DMF) |

| Solvent | Inert solvent (e.g., dichloromethane, THF) |

| Temperature | 0°C to room temperature |

Emerging and Green Chemistry Synthetic Approaches

The synthesis of this compound, a key intermediate in the development of pharmaceuticals and other fine chemicals, is increasingly benefiting from the principles of green and sustainable chemistry. Traditional methods for preparing the precursor, 2-(pyridin-3-yl)acetic acid, and its subsequent conversion to the acyl chloride often rely on stoichiometric reagents and harsh conditions. Modern approaches, however, focus on improving efficiency, reducing waste, and utilizing more environmentally benign methodologies such as flow chemistry, microwave-assisted synthesis, and the use of novel catalytic systems. These emerging techniques offer significant advantages in terms of reaction time, yield, safety, and environmental impact. researchgate.netijpsonline.com

Flow Chemistry

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering superior control over reaction parameters, enhanced safety, and scalability. uc.pt In a flow system, reagents are pumped through a network of tubes and reactors, allowing for precise management of temperature, pressure, and reaction time. This methodology is particularly advantageous for reactions that are highly exothermic or involve unstable intermediates.

While specific literature on the direct flow synthesis of this compound is limited, the synthesis of its precursors, such as 2-methylpyridines, has been demonstrated. For instance, the α-methylation of pyridine using 1-octanol (B28484) has been achieved in a continuous flow system packed with a Raney® nickel catalyst. mdpi.com The solution was passed through the heated catalyst column, resulting in near-quantitative conversion to 2-methylpyridine (B31789) with a significantly reduced reaction time compared to batch methods. mdpi.com This highlights the potential for developing integrated, multi-step flow processes starting from simple pyridines to produce 2-(pyridin-3-yl)acetic acid and its derivatives in a more efficient and safer manner.

Table 1: Example of Flow Synthesis for a 2-Methylpyridine Precursor

| Parameter | Value | Reference |

|---|---|---|

| Starting Material | Pyridine | mdpi.com |

| Reagent | 1-Octanol | mdpi.com |

| Catalyst | Raney® Nickel | mdpi.com |

| Temperature | >180 °C | mdpi.com |

| Flow Rate | 0.1 mL/min | mdpi.com |

| Conversion | Near-quantitative | mdpi.com |

| Product | 2-Methylpyridine | mdpi.com |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions, often resulting in dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. psu.edunih.gov Microwaves couple directly with polar molecules in the reaction mixture, leading to rapid and uniform heating. psu.edu

This technology has been successfully applied to the synthesis of various pyridine-containing heterocyclic systems. For example, the one-pot, four-component reaction to produce novel pyridine derivatives has been achieved in 2-7 minutes under microwave irradiation, with yields ranging from 82% to 94%. nih.gov Solvent- and catalyst-free synthesis of imidazo[1,2-a]pyridines, which can be derived from this compound, has also been reported using microwave assistance, promoting environmentally friendly chemistry. smolecule.com The synthesis of pyridinium salts from pyridylimidazo[1,5-a]pyridine derivatives has been accomplished using a microwave-assisted SN2-type reaction, with reaction times of around 50 minutes at 155 °C. mdpi.com These examples strongly suggest the applicability of microwave technology for the rapid and efficient synthesis of this compound precursors.

Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis for Pyridine Derivatives

| Method | Reaction Time | Yield | Reference |

|---|---|---|---|

| Microwave Irradiation | 2–7 min | 82–94% | nih.gov |

| Conventional Heating | 6–9 h | Lower than MW | nih.gov |

Novel and Green Catalytic Approaches

The development of novel, efficient, and reusable catalysts is a cornerstone of green chemistry. For pyridine synthesis, various catalytic systems are being explored, including nanocatalysts and magnetically recoverable catalysts, which simplify product purification and reduce waste. researchgate.netnih.gov

Nanocatalysts: Heterogeneous nanocatalysts, such as nano-TiO2 and Fe3O4@SiO2-SO3H, have been employed for the synthesis of various pyridine derivatives. researchgate.net These catalysts offer high surface area and reactivity, often enabling reactions to proceed under milder conditions, such as in water at room temperature or under microwave irradiation, leading to high yields and simple work-up procedures. researchgate.net

Magnetically Recoverable Catalysts: To facilitate catalyst reuse, magnetic nanoparticles (e.g., Fe3O4) are used as a core for the catalyst support. rsc.org This allows the catalyst to be easily separated from the reaction mixture using an external magnet, a significant advantage for process simplification and cost reduction. Catalysts like Fe3O4@KCC-1-npr-NH2 have been used for synthesizing complex pyridine systems. rsc.org

Ultrasound-Assisted Synthesis: The use of ultrasonic irradiation is another green technique that can accelerate reactions and improve yields. nih.gov Ultrasound promotes chemical reactions through acoustic cavitation, leading to enhanced mass transfer and the formation of reactive species. This method has been used for the synthesis of various heterocyclic compounds, including dihydropyrimidine-2-(1H)-one-carbonyl chlorides from their corresponding carboxylic acids using SOCl2, demonstrating its potential for the final chlorination step in the synthesis of this compound under green conditions. researchgate.net

Table 3: Research Findings on Green Catalysis for Pyridine Synthesis

| Catalyst Type | Catalyst Example | Key Advantages | Application Example | Reference |

|---|---|---|---|---|

| Nanocatalyst | nano-TiO2 | High activity, aqueous media, room temp. | Synthesis of pyridine dicarbonitriles | researchgate.net |

| Magnetic Nanocatalyst | Fe3O4@KCC-1-npr-NH2 | Easy recovery and reusability | Synthesis of tetrahydro di-pyrazolopyridines | rsc.org |

| Ultrasound | N/A (Energy Source) | Reduced reaction times, high yields | Synthesis of dihydropyrimidinone-carbonyl chlorides | researchgate.net |

These emerging and green methodologies represent the forefront of synthetic chemistry, aiming to produce valuable chemical intermediates like this compound with greater efficiency, safety, and environmental responsibility.

Applications of 2 Pyridin 3 Yl Acetyl Chloride in Complex Molecular Synthesis

Construction of Imidazo[1,2-a]pyridine (B132010) Scaffolds

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents. researchgate.net The reactivity of 2-(Pyridin-3-yl)acetyl chloride makes it a valuable precursor in the synthesis of derivatives of this important heterocyclic system.

Synthesis of Imidazo[1,2-a]pyridin-3-yl-acetic Acids

Imidazo[1,2-a]pyridin-3-yl-acetic acids are recognized for their broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties. smolecule.com The synthesis of these compounds can be achieved through a multicomponent condensation reaction. One established method involves the reaction of 2-aminopyridines with arylglyoxals and Meldrum's acid, highlighting a straightforward and effective route to these valuable compounds. smolecule.com While this specific example doesn't directly use this compound, the structural similarity of the resulting acetic acid moiety suggests the potential for synthetic strategies involving this acyl chloride.

Catalyst-Free and Microwave-Assisted Syntheses of Imidazo[1,2-a]pyridines

In the pursuit of more environmentally friendly and efficient synthetic methods, catalyst-free and microwave-assisted reactions have gained significant attention. This compound is a key reagent in a solvent- and catalyst-free synthesis of imidazo[1,2-a]pyridines under microwave irradiation. smolecule.com This "green chemistry" approach involves the condensation of 2-aminopyridines with α-bromoketones, a process that is both rapid and high-yielding. smolecule.com The use of microwave irradiation accelerates the reaction, leading to the formation of imidazo[1,2-a]pyridines in good to excellent yields, demonstrating an efficient and environmentally conscious synthetic route. smolecule.com

Development of Bioactive Molecules

The utility of this compound extends to the synthesis of various bioactive molecules, serving as a crucial intermediate in the development of potential therapeutics for a range of diseases.

Precursors for Alzheimer's Disease Therapeutic Candidates

The pyridine (B92270) nucleus is a feature in compounds being investigated for the treatment of Alzheimer's disease. mdpi.com Research has focused on developing multi-target drugs that can address the various pathological factors of the disease. nih.gov While direct synthesis from this compound is not explicitly detailed in the provided search results, the resulting complex molecules often contain pyridine-based structures. For instance, a series of N-cyclohexylimidazo[1,2-a]pyridine derivatives have shown potential as inhibitors of BACE1 and BuChE, enzymes implicated in Alzheimer's pathology. nih.gov These compounds also exhibit antioxidant properties, another important aspect of potential Alzheimer's therapies. nih.gov The synthesis of such complex molecules often involves multiple steps where a reactive intermediate like this compound could be a key building block.

Intermediates in Anti-inflammatory Drug Discovery

Pyridine-containing compounds are prevalent in a number of anti-inflammatory drugs. researchgate.net this compound serves as an intermediate in the creation of anti-inflammatory agents. smolecule.com Environmentally friendly microwave-assisted synthesis methods are employed to produce these compounds, avoiding the use of hazardous solvents and catalysts. smolecule.com Preclinical studies have indicated the effectiveness of the resulting anti-inflammatory drugs in reducing inflammation. smolecule.com The development of novel α7 nicotinic acetylcholine (B1216132) receptor (nAChR) modulators based on a 2-((pyridin-3-yloxy)methyl)piperazine scaffold for treating inflammatory disorders further highlights the importance of the pyridine motif in this therapeutic area. nih.gov

Building Blocks for Calcium Channel Modulators

While the direct use of this compound in the synthesis of calcium channel modulators is not explicitly detailed in the provided search results, the pyridine scaffold is a common feature in molecules that modulate central nervous system activity. smolecule.com The reactivity of this compound makes it a suitable precursor for creating a variety of complex molecules, including those with potential effects on ion channels. The ability of the pyridine ring to interact with biological targets makes it a valuable component in the design of new therapeutic agents. smolecule.com

Components in Anticancer Agent Research (e.g., heteroaryl-substituted pyridine glycosides)

The pyridine moiety is a well-established pharmacophore in the design of anticancer agents, and this compound serves as a key building block in the synthesis of promising new therapeutic candidates. smolecule.comnih.gov One area of significant interest is the development of heteroaryl-substituted pyridine glycosides, which have demonstrated potential as potent and selective anticancer agents. smolecule.com

The general synthetic strategy for these compounds involves the reaction of this compound with a suitably protected glycoside containing a free hydroxyl or amino group. This acylation reaction, typically carried out in the presence of a base, forms an ester or amide linkage, respectively, tethering the pyridin-3-ylacetyl moiety to the sugar scaffold. Subsequent deprotection of the sugar and further modifications can lead to a library of diverse heteroaryl-substituted pyridine glycosides.

While specific, publicly available research detailing the direct synthesis and anticancer activity of heteroaryl-substituted pyridine glycosides using this compound is limited, the foundational chemistry underscores its potential. The pyridine ring can participate in crucial interactions with biological targets, such as enzymes and receptors involved in cancer progression. nih.govresearchgate.net The glycosidic portion of the molecule can enhance solubility, modulate bioavailability, and potentially target glucose transporters that are often overexpressed in cancer cells. The heteroaryl substituent offers a point for further chemical modification to optimize potency and selectivity.

| Compound Name | Application Area |

| Heteroaryl-substituted pyridine glycosides | Anticancer Agent Research |

| Imidazo[4,5-b]pyridine derivatives | Anticancer Agent Research |

| 4-Heteroaryl-pyrimidine derivatives | Anticancer Agent Research |

| Pyridine and substituted aryl linked 1,3,4-oxadiazole (B1194373) derivatives | Anticancer Agent Research |

| 3-(Pyridin-3-yl)-2-oxazolidinone derivatives | Antibacterial, Anticancer Research |

Utility in Agrochemical Development

The pyridine ring is a common structural motif in a wide array of modern agrochemicals, including herbicides, insecticides, and fungicides. aun.edu.eggoogle.com The incorporation of this heterocycle can significantly influence the biological activity, selectivity, and environmental profile of these agents. This compound, as a reactive intermediate, represents a valuable tool for introducing the pyridin-3-ylacetyl group into new or existing agrochemical scaffolds. smolecule.com

Research has shown that pyridine derivatives are effective in controlling a variety of weeds, including both broadleaf and grass species. google.comresearchgate.netnih.gov While direct synthesis of commercial herbicides using this compound is not widely documented in publicly accessible literature, its potential as a precursor is evident. For example, the synthesis of novel herbicidal compounds often involves the acylation of active moieties, a role for which this compound is well-suited. The resulting compounds could potentially inhibit key plant enzymes or disrupt essential biological processes.

In the realm of insecticides, many neonicotinoid analogs, a major class of insecticides, feature a pyridine ring. nih.gov The development of new insecticides with improved efficacy and reduced environmental impact is an ongoing area of research. The use of this compound could enable the synthesis of novel pyridine-containing insecticides with different modes of action or improved target specificity.

Furthermore, pyridine-based compounds have been investigated for their fungicidal properties. google.com The development of new fungicides is crucial for managing crop diseases and preventing resistance to existing treatments. The introduction of the pyridin-3-ylacetyl moiety via this compound could lead to the discovery of new fungicidal agents with enhanced activity against a broad spectrum of plant pathogens.

| Compound Name | Application Area |

| Substituted pyridine ketones | Herbicides |

| Acylalanine-containing 3-(pyridin-2-yl)benzothiazol-2-ones | Herbicides |

| Functionalized Pyridines | Insecticides |

| Pyridine compound (as per WO2015119099A1) | Fungicides, Pest control |

Advanced Analytical and Computational Investigations of 2 Pyridin 3 Yl Acetyl Chloride

Spectroscopic Methodologies for Structural Elucidation and Reaction Monitoring

Spectroscopic techniques are indispensable for confirming the molecular structure of 2-(Pyridin-3-yl)acetyl chloride and for monitoring its transformations during chemical reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei within a molecule. In the case of this compound, ¹H and ¹³C NMR spectroscopy provide definitive evidence for its structure.

The ¹H NMR spectrum is characterized by distinct signals corresponding to the protons of the pyridine (B92270) ring and the methylene (B1212753) group. The aromatic protons on the pyridine ring typically resonate in the downfield region, generally between δ 7.0 and 9.0 ppm, due to the deshielding effect of the electronegative nitrogen atom and the aromatic ring current. smolecule.com The methylene protons (CH₂) adjacent to the carbonyl group appear as a singlet, usually in the range of δ 3.5 to 4.0 ppm. smolecule.com

The ¹³C NMR spectrum further corroborates the structure, with the carbonyl carbon of the acetyl chloride group exhibiting a characteristic resonance in the highly deshielded region of the spectrum. The carbon atoms of the pyridine ring show signals in the aromatic region, with their precise chemical shifts influenced by the position relative to the nitrogen atom and the acetyl chloride substituent.

Table 1: Representative ¹H NMR Spectral Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| Pyridine-H | 7.0 - 9.0 | Multiplet |

| Methylene-H₂ | 3.5 - 4.0 | Singlet |

Note: Specific chemical shifts can vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry (MS) is employed to determine the molecular weight and to investigate the fragmentation pattern of this compound, providing further structural confirmation. The mass spectrum typically shows a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound (C₇H₆ClNO, 155.58 g/mol ). smolecule.comnih.gov

Fragmentation analysis reveals characteristic losses of specific groups. A common fragmentation pathway involves the loss of the chlorine atom, resulting in a significant fragment ion. smolecule.com Subsequent fragmentation may involve the loss of the entire acetyl group, leading to the formation of a pyridyl-containing fragment. smolecule.com These fragmentation patterns are instrumental in piecing together the molecular structure.

Table 2: Key Mass Spectrometry Fragmentation Data for this compound

| Fragment Ion | m/z (mass-to-charge ratio) | Proposed Structure/Loss |

| [C₇H₆ClNO]⁺ | 155 | Molecular Ion |

| [C₇H₆NO]⁺ | 120 | Loss of Cl |

| [C₅H₄N-CH₂]⁺ | 92 | Loss of COCl |

Note: The relative intensities of the peaks can provide additional information about the stability of the fragment ions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound displays several characteristic absorption bands.

A strong and sharp absorption band in the region of 1700-1750 cm⁻¹ is indicative of the C=O stretching vibration of the acyl chloride group. smolecule.com The aromatic C-C and C-N stretching vibrations of the pyridine ring typically appear in the 1400-1600 cm⁻¹ region. smolecule.com Furthermore, the C-H stretching vibrations of the aromatic protons are observed around 3000-3100 cm⁻¹. smolecule.com

Table 3: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (Acyl Chloride) | 1700 - 1750 | Strong |

| Aromatic C=C and C=N | 1400 - 1600 | Medium to Strong |

| Aromatic C-H | 3000 - 3100 | Medium to Weak |

Computational Chemistry and Quantum Mechanical Modeling

Computational chemistry and quantum mechanical modeling offer powerful predictive tools for understanding the reactivity and properties of this compound at a molecular level.

Theoretical Analysis of Reaction Pathways and Transition States

Computational methods, such as Density Functional Theory (DFT), can be used to model chemical reactions involving this compound. These calculations can map out the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them.

For instance, in a nucleophilic acyl substitution reaction, theoretical calculations can determine the activation energy barriers for different nucleophiles, providing insights into reaction rates. The geometry of the transition state can reveal the mechanism of the reaction, for example, whether it proceeds through a concerted or a stepwise pathway.

Prediction of Reactivity and Selectivity Profiles

Quantum mechanical calculations can predict various molecular properties that correlate with reactivity and selectivity. For example, the calculation of electrostatic potential maps can identify the most electrophilic sites in the molecule, which are susceptible to nucleophilic attack. In this compound, the carbonyl carbon is expected to be highly electrophilic.

Furthermore, the calculation of frontier molecular orbitals (HOMO and LUMO) can provide insights into the molecule's reactivity. The energy and shape of the Lowest Unoccupied Molecular Orbital (LUMO) are particularly relevant for reactions with nucleophiles, as this orbital will accept the incoming electrons. The distribution of the LUMO over the molecule can predict the regioselectivity of nucleophilic attack. For this compound, the LUMO is expected to be localized primarily on the carbonyl group, indicating that this is the most probable site of reaction.

These computational predictions, when combined with experimental data, provide a comprehensive understanding of the chemical behavior of this compound, guiding its effective use in organic synthesis.

Future Research Directions and Innovations

Exploration of Novel Synthetic Methodologies

The primary route to 2-(Pyridin-3-yl)acetyl chloride involves the chlorination of 2-(Pyridin-3-yl)acetic acid, which itself is a key intermediate. Traditional chlorinating agents like thionyl chloride or oxalyl chloride are effective but raise environmental and safety concerns. Future research is increasingly focused on developing more benign and efficient synthetic strategies.

One promising avenue is the exploration of catalytic methods that avoid stoichiometric and often hazardous reagents. For instance, the development of catalytic systems for the direct carbonylation of 3-(chloromethyl)pyridine (B1204626) could offer a more atom-economical route. Furthermore, advancements in flow chemistry present an opportunity to safely handle traditionally hazardous reagents by using them in small, controlled quantities, which could refine existing chlorination methods.

Another area of innovation lies in the synthesis of the precursor, 2-(Pyridin-3-yl)acetic acid. Research into biocatalytic routes, employing engineered enzymes, could provide a highly selective and environmentally friendly alternative to classical organic synthesis pathways.

Discovery of Unexplored Reaction Pathways and Derivatizations

As a bifunctional molecule, this compound possesses both an electrophilic acyl chloride and a nucleophilic pyridine (B92270) ring, allowing for a diverse range of chemical transformations. While its use in nucleophilic acyl substitution to form amides and esters is well-established, there is considerable scope for discovering new reaction pathways. smolecule.com

An intriguing and unexpected reaction occurs when pyridine is treated with acetyl chloride, leading to N-acetyl-1,2 and 1,4-dihydropyridyl acetic acid derivatives through a zwitterionic pyridinium (B92312) ketene (B1206846) enolate intermediate. researchgate.net This suggests that under specific conditions, this compound could undergo self-condensation or react with other pyridinium species to form complex heterocyclic structures. The exploration of this ketene intermediate chemistry could unlock novel molecular scaffolds.

Future derivatization efforts will likely focus on creating libraries of compounds for biological screening. The pyridine nitrogen can be quaternized to produce a variety of pyridinium salts, a reaction that has been used to create quaternary ammonium (B1175870) salts with potential biological activity. researchgate.netnih.gov The acyl chloride handle allows for coupling with a vast array of nucleophiles, including complex amines, alcohols, and thiols, to generate amides, esters, and thioesters, respectively. smolecule.comstackexchange.com These derivatives are central to the synthesis of compounds like imidazo[1,2-a]pyridines, which are investigated as potential calcium channel blockers. smolecule.com

Table 1: Key Reaction Types of this compound

| Reaction Type | Reagents | Product Type |

| Nucleophilic Acyl Substitution | Amines, Alcohols | Amides, Esters smolecule.com |

| Hydrolysis | Water | 2-(Pyridin-3-yl)acetic acid smolecule.com |

| Friedel-Crafts Acylation | Aromatic compounds | Pyridyl ketones |

| Pyridinium Salt Formation | Alkyl halides | Quaternary ammonium salts researchgate.net |

Integration into Emerging Sustainable Chemistry Practices

The principles of green chemistry are increasingly influencing the synthesis of fine chemicals, including this compound and its derivatives. A significant area of innovation is the use of microwave-assisted organic synthesis (MAOS). This technique has been successfully applied to the synthesis of imidazo[1,2-a]pyridines and anti-inflammatory drugs from this compound, often proceeding without a solvent or catalyst, which dramatically reduces waste and reaction times. smolecule.com

Future research will likely expand the use of such enabling technologies. The development of syntheses in greener solvents, such as water, ionic liquids, or supercritical fluids, is a key goal. Biocatalysis, using enzymes to perform specific transformations, represents another frontier for sustainable production of the parent acid.

Furthermore, a focus on atom economy will drive the search for synthetic routes that maximize the incorporation of starting materials into the final product. Catalytic approaches, such as those mediated by earth-abundant metals like titanium, are being explored for a range of organic transformations and could find application in the synthesis of pyridyl compounds. acs.org

Potential for New Applications in Material Science or Other Fields

While the primary applications of this compound have been in the pharmaceutical and agrochemical industries, its unique structure suggests potential in other domains, particularly material science. smolecule.com The pyridine functionality is an excellent ligand for metal ions, opening the door to the creation of novel coordination polymers and metal-organic frameworks (MOFs). By incorporating this moiety into a polymer backbone, materials with unique catalytic, electronic, or gas-sorption properties could be developed.

The ability of this compound to act as a coupling agent allows for the surface modification of materials. smolecule.com It can be used to graft pyridine-containing side chains onto polymer surfaces, enhancing properties like adhesion, dye-binding, or metal-ion chelation. This could lead to the development of new functional materials, sensors, or separation media.

The reactivity of the acyl chloride group also allows for its use in the synthesis of specialized monomers for polymerization. The resulting polymers, containing the pyridin-3-ylacetyl moiety, could exhibit interesting properties for applications in electronics, as the pyridine ring can influence charge transport and coordination. smolecule.com

Q & A

Basic Synthesis and Purification

Q: What are the standard synthetic routes for preparing 2-(pyridin-3-yl)acetyl chloride, and what purification methods ensure high yield and purity? A: The compound is typically synthesized via the reaction of 2-(pyridin-3-yl)acetic acid with chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride. A catalytic amount of dimethylformamide (DMF) may accelerate the reaction. After refluxing, excess reagents are removed under reduced pressure. Purification is achieved through distillation under inert conditions or column chromatography using non-polar solvents (e.g., hexane/ethyl acetate) to isolate the acyl chloride. Purity is confirmed by thin-layer chromatography (TLC) and NMR spectroscopy .

Advanced Reaction Mechanisms

Q: How does the pyridine ring influence the reactivity of this compound in acylation reactions, particularly under basic or acidic conditions? A: The pyridine ring acts as an electron-withdrawing group, enhancing the electrophilicity of the carbonyl carbon. Under basic conditions, the lone pair on the pyridine nitrogen may participate in resonance, stabilizing intermediates and altering reaction pathways. In acidic environments, protonation of the pyridine nitrogen reduces its electron-withdrawing effect, potentially slowing acylation. Researchers must optimize pH and solvent polarity (e.g., dichloromethane or acetonitrile) to balance reactivity and stability. Computational studies (e.g., DFT) can model these effects .

Structural Characterization

Q: What analytical techniques are recommended to confirm the structure and purity of this compound? A: Key techniques include:

- NMR Spectroscopy : H and C NMR to identify peaks corresponding to the pyridine ring (δ ~7–9 ppm for aromatic protons) and acetyl group (δ ~3.5–4 ppm for CH₂ and ~170 ppm for carbonyl carbon).

- FT-IR : A strong absorption band near 1800 cm confirms the C=O stretch of the acyl chloride.

- Mass Spectrometry : ESI-MS or EI-MS to detect the molecular ion peak (expected m/z ~155 for [M]⁺).

- Elemental Analysis : To validate the C, H, N, and Cl composition.

For crystalline derivatives, X-ray crystallography (using SHELX software ) resolves bond angles and conformations.

Handling and Safety

Q: What safety protocols are critical when handling this compound in laboratory settings? A: The compound is moisture-sensitive and releases HCl vapor upon hydrolysis. Key precautions:

- Personal Protective Equipment (PPE) : Gloves, goggles, and a lab coat. Use a fume hood to avoid inhalation of vapors .

- Storage : Keep in a tightly sealed container under inert gas (e.g., argon) at 2–8°C.

- Spill Management : Neutralize with sodium bicarbonate or sand, then dispose as hazardous waste .

Troubleshooting Synthesis Challenges

Q: How can researchers address low yields or side reactions during the synthesis of this compound? A: Common issues and solutions:

- Incomplete Chlorination : Ensure stoichiometric excess of SOCl₂ (1.5–2 eq) and prolonged reflux (~6–8 hours).

- Hydrolysis : Use anhydrous solvents and maintain inert atmosphere (N₂/Ar).

- Byproduct Formation : Monitor reaction progress via TLC. If pyridine ring degradation occurs, reduce reaction temperature or switch to milder chlorinating agents (e.g., oxalyl chloride) .

Computational Modeling

Q: How can quantum mechanical calculations aid in predicting the reactivity of this compound in novel reactions? A: Density Functional Theory (DFT) simulations model the compound’s electronic structure, including charge distribution on the carbonyl carbon and pyridine ring. This predicts nucleophilic attack sites and transition states. Molecular dynamics (MD) simulations assess solvent effects. Tools like Gaussian or ORCA are recommended, with validation against experimental spectral data .

Application in Heterocyclic Chemistry

Q: What role does this compound play in synthesizing bioactive heterocycles? A: It serves as an acylating agent to introduce pyridine-containing motifs into pharmaceuticals. For example, coupling with amines generates amides with potential CNS activity, while reaction with alcohols yields esters for prodrug development. The pyridine ring enhances solubility and metal-coordination capacity, useful in catalyst design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.